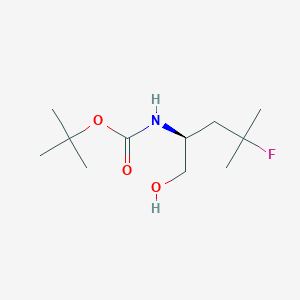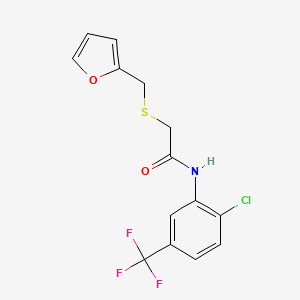
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, also known as (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the tert-butyl group and has been used in the synthesis of a variety of compounds, such as peptides, oligonucleotides, and other organic molecules. Furthermore, it has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
(S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of peptides and oligonucleotides. Furthermore, it has been studied for its potential applications in drug delivery systems and as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs. Additionally, it has been studied for its potential applications in the treatment of cancer, as well as its potential to reduce inflammation and improve wound healing.
Mecanismo De Acción
The mechanism of action of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain drugs. Additionally, it has been studied for its potential to reduce inflammation and improve wound healing.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate are not fully understood. However, it has been studied for its potential to reduce inflammation and improve wound healing. Additionally, it has been studied for its potential to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate in laboratory experiments has several advantages. It is a simple and efficient synthesis method, and it can be used to synthesize a variety of compounds with similar structures. Additionally, it has been studied for its potential applications in drug delivery systems and as a potential inhibitor of enzymes involved in the biosynthesis of certain drugs. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not known if it has any toxicity or other adverse effects on cells or organisms. Additionally, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not known.
Direcciones Futuras
There are a number of potential future directions for the use of (S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential applications in drug delivery systems and to explore its potential use in the treatment of cancer. Additionally, further research could be conducted to explore its potential to reduce inflammation and improve wound healing. Finally, further research could be conducted to explore its potential to be used as a substrate for the synthesis of other compounds.
Métodos De Síntesis
(S)-4-Fluoro-1-hydroxy-4-methylpentan-2-ylcarbamate can be synthesized from tert-butyl alcohol and 4-fluoro-1-hydroxy-4-methylpentan-2-one, using a two-step process. In the first step, the alcohol is reacted with the ketone in the presence of a base, such as sodium hydroxide, to form the corresponding tert-butyl ester. In the second step, the ester is then hydrolyzed with aqueous acid to form the desired product. This synthesis method is simple and efficient, and it can be used to synthesize a variety of compounds with similar structures.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKNFDYVRRJKJN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)



![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B2619175.png)
![2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B2619177.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)
![5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2619182.png)